

Application Note: Total Synthesis of Erythro-6-acetoxy-5-hexadecanolide

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Compound of Interest

Compound Name: 6-Acetoxy-5-hexadecanolide

CAS No.: 81792-36-1

Cat. No.: B3194234

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Introduction & Biological Significance

Target Molecule: (-)-erythro-6-acetoxy-5-hexadecanolide CAS Registry Number: 81970-36-3

(Generic) Biological Role: This molecule is the principal component of the apical droplet pheromone produced by female *Culex pipiens* mosquitoes.^{[2][3][4]} It acts as an oviposition attractant, signaling gravid females to lay eggs in specific stagnant water sources.

Stereochemical Challenge: The natural bioactive isomer is the (-)-(5R,6S) enantiomer. The erythro relative configuration (syn) is critical for biological activity; the threo isomers and the (+)-enantiomer are biologically inactive or significantly less potent.

Synthetic Strategy Overview

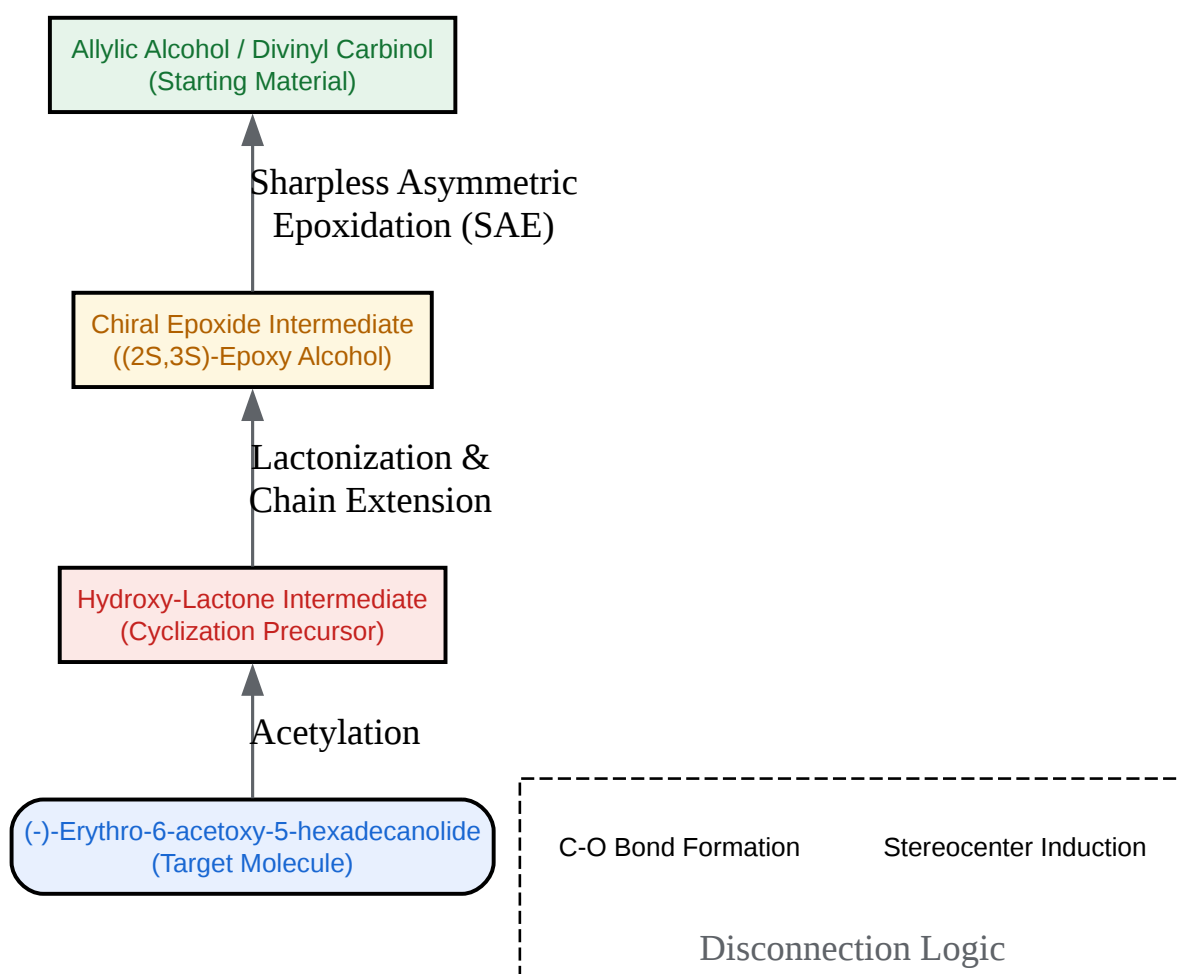
To achieve the strict (5R,6S) configuration, this guide details a Convergent Asymmetric Strategy.

- Chirality Source: Induced via Sharpless Asymmetric Epoxidation (SAE) or derived from the Chiral Pool (Diethyl Tartrate).

- Carbon Framework: Constructed via regioselective epoxide opening (Yamaguchi-Hirao alkylation) to append the C10 lipid tail to the functionalized core.
- Lactonization: Intramolecular cyclization of a hydroxy-ester intermediate.

Retrosynthetic Analysis

The strategic disconnection relies on isolating the C5-C6 chiral centers. The molecule is disconnected at the lactone bond and the C6-C7 bond (alkyl chain attachment).



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Figure 1: Retrosynthetic disconnection of the target pheromone showing the key epoxide intermediate.

Detailed Experimental Protocols

Method A: Sharpless Asymmetric Epoxidation (SAE) Route

This protocol is favored for its high enantiomeric excess (>95% ee) and reliability. It constructs the (5R,6S) centers using a kinetic resolution or asymmetric epoxidation of an allylic alcohol.

Phase 1: Preparation of Chiral Epoxide

Objective: Establish the C5/C6 stereocenters.

- Reagents:
 - Titanium(IV) isopropoxide (Ti(OiPr)₄)
 - (+)-Diethyl L-tartrate ((+)-DET) (Note: Use (+)-DET to target the (5R,6S) series relative to the allylic alcohol geometry).
 - tert-Butyl hydroperoxide (TBHP), 5.5M in decane.
 - Starting Material: (E)-2-hexadecen-1-ol (or C6 equivalent if using convergent coupling).
 - Solvent: Dry Dichloromethane (DCM).

Step-by-Step Procedure:

- Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.0 equiv) and (+)-DET (1.2 equiv) in dry DCM at -20°C. Stir for 20 minutes to form the chiral catalyst complex.
- Oxidant Addition: Add activated molecular sieves (4Å) and stir for another 20 minutes. Add TBHP (2.0 equiv) dropwise. Stir for 30 minutes at -20°C.
- Epoxidation: Add the allylic alcohol (1.0 equiv) dissolved in minimal DCM dropwise over 1 hour. Maintain temperature strictly between -20°C and -25°C.
- Incubation: Stir the reaction mixture at -20°C for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1).

- Quench: Quench with a solution of tartaric acid/ferrous sulfate or 10% NaOH/brine solution. Stir vigorously until phases separate.
- Workup: Filter through a pad of Celite to remove titanium salts. Extract the aqueous phase with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.
- Purification: Purify the crude epoxy alcohol via flash column chromatography (Silica gel, gradient 10-20% EtOAc in Hexane).
 - Target Data: Yield: 85-90%; ee: >95%.

Phase 2: Yamaguchi-Hirao Alkylation (Epoxide Opening)

Objective: Regioselective opening of the epoxide to extend the carbon chain (if starting from a shorter fragment) or install the ester functionality.

- Mechanism: Lewis acid-mediated opening of the epoxide by an alkyne nucleophile.
- Reagents:
 - Lithium acetylide (derived from 1-decyne or ethyl propiolate equivalent).
 - Boron trifluoride diethyl etherate (BF₃·OEt₂).
 - Solvent: THF (anhydrous).[5]

Step-by-Step Procedure:

- Nucleophile Generation: In a separate flask, generate the lithium acetylide by treating the terminal alkyne (1.2 equiv) with n-BuLi (1.2 equiv) in THF at -78°C for 30 minutes.
- Lewis Acid Activation: To the solution of the chiral epoxy alcohol (from Phase 1) in THF at -78°C, add BF₃·OEt₂ (1.1 equiv).
- Addition: Cannulate the lithium acetylide solution into the epoxide/Lewis acid mixture slowly.
- Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. The BF₃ promotes attack at the less hindered position (or distal position depending on substitution), yielding the

anti-1,2-diol derivative (or alkynyl alcohol).

- Workup: Quench with sat. NH_4Cl . Extract with ether.
- Functionalization: If an alkyne was used, reduce the triple bond (hydrogenation, Pd/C) to the saturated alkyl chain.

Phase 3: Lactonization & Acetylation

Objective: Cyclize to the lactone and install the final acetate group.

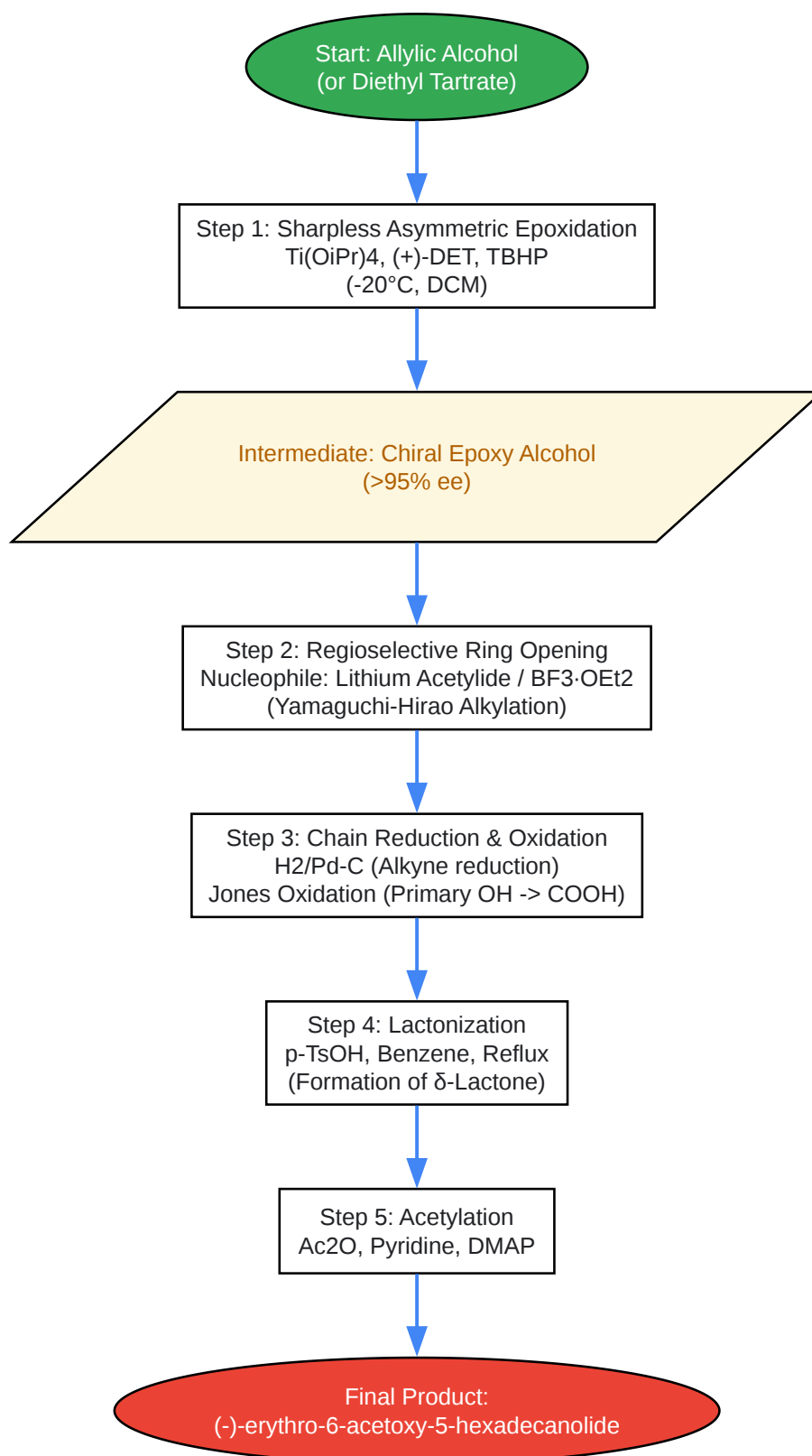
- Lactonization: Treat the hydroxy-ester intermediate (formed after chain extension and oxidation of the primary alcohol to acid/ester) with catalytic p-TsOH in benzene/toluene under reflux (Dean-Stark) or use Yamaguchi Macrolactonization conditions (2,4,6-trichlorobenzoyl chloride, DMAP) for milder closure.
- Acetylation: Dissolve the resulting hydroxyl-lactone in Pyridine/DCM (1:1). Add Acetic Anhydride (2.0 equiv) and catalytic DMAP. Stir at RT for 2 hours.
- Final Purification: Flash chromatography (Hexane:EtOAc 9:1).

Analytical Data Summary

The following parameters validate the successful synthesis of the natural (-)-enantiomer.

Parameter	Value (Natural Pheromone)	Synthetic Target Criteria	Notes
Optical Rotation	-39.2° (, CHCl ₃)	-38.0° to -40.0°	Sign must be negative for (5R,6S).
Appearance	Colorless Oil	Colorless Oil	Solidifies at low temp.
IR (Neat)	1740, 1230 cm ⁻¹	1735-1745 cm ⁻¹	Lactone C=O and Acetate C=O.
¹ H NMR (CDCl ₃)	2.08 (s, 3H, OAc)	2.05-2.10 (s)	Acetate methyl singlet is diagnostic.
Chiral Purity (ee)	>99% (Natural)	>95%	Determine via Chiral HPLC.

Workflow Visualization



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Figure 2: Step-by-step synthetic workflow for the Sharpless Asymmetric Epoxidation route.

Critical Process Parameters (CPPs) & Troubleshooting

- **Moisture Sensitivity:** The SAE reaction (Step 1) is extremely sensitive to water. Molecular sieves must be freshly activated (flame-dried under vacuum). Even trace water can destroy the enantioselectivity.
- **Temperature Control:** In the SAE step, temperatures above -20°C lead to decreased ee. Use a cryostat or monitored acetone/dry ice bath.
- **Regioselectivity:** In Step 2 (Epoxide opening), the use of $\text{BF}_3 \cdot \text{OEt}_2$ is crucial. Without the Lewis acid, the reaction may be sluggish or yield the wrong regioisomer (attack at the internal carbon).
- **Safety:** TBHP is an organic peroxide. Handle with care behind a blast shield. Never distill high-concentration peroxide solutions.

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